molecular formula C16H22N6O2 B13357605 N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B13357605
M. Wt: 330.38 g/mol
InChI Key: AEIIBELFEKBHTR-UHFFFAOYSA-N
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Description

N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a tetraazole ring attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and cyclohexyl intermediates. The key steps include:

    Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a methoxy group through electrophilic aromatic substitution.

    Cyclohexyl Intermediate Preparation: The cyclohexyl group is synthesized and functionalized with a tetraazole ring.

    Coupling Reaction: The pyridine and cyclohexyl intermediates are coupled using a suitable coupling agent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 6-hydroxy-3-pyridinyl derivatives.

    Reduction: Formation of 3-piperidinyl derivatives.

    Substitution: Formation of 6-halogenated-3-pyridinyl derivatives.

Scientific Research Applications

N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • 1-(6-Methoxy-3-pyridinyl)-1-butanone

Uniqueness

N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetraazole ring and methoxy-substituted pyridine ring make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H22N6O2/c1-24-15-6-5-13(10-17-15)19-14(23)9-16(7-3-2-4-8-16)11-22-12-18-20-21-22/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,19,23)

InChI Key

AEIIBELFEKBHTR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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